molecular formula C21H22N2O3 B3686887 N-[4-(dimethylamino)naphthalen-1-yl]-3,4-dimethoxybenzamide

N-[4-(dimethylamino)naphthalen-1-yl]-3,4-dimethoxybenzamide

Cat. No.: B3686887
M. Wt: 350.4 g/mol
InChI Key: BSGBFRHIYPMQQL-UHFFFAOYSA-N
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Description

N-[4-(dimethylamino)naphthalen-1-yl]-3,4-dimethoxybenzamide is an organic compound that features a naphthalene ring substituted with a dimethylamino group and a benzamide moiety substituted with two methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(dimethylamino)naphthalen-1-yl]-3,4-dimethoxybenzamide typically involves the following steps:

    Formation of the Naphthalene Intermediate: The starting material, 4-(dimethylamino)naphthalene, is synthesized through a series of reactions including nitration, reduction, and dimethylation.

    Coupling Reaction: The naphthalene intermediate is then coupled with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(dimethylamino)naphthalen-1-yl]-3,4-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The dimethylamino group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for introducing halogen atoms.

Major Products Formed

    Oxidation: Formation of naphthoquinone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated naphthalene derivatives.

Scientific Research Applications

N-[4-(dimethylamino)naphthalen-1-yl]-3,4-dimethoxybenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(dimethylamino)naphthalen-1-yl]-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the methoxy groups can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The naphthalene ring can engage in π-π stacking interactions with aromatic residues in proteins, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(dimethylamino)naphthalen-1-yl]-3,4-dimethoxybenzamide: shares structural similarities with other naphthalene derivatives such as:

Uniqueness

The presence of both dimethylamino and methoxy groups in this compound imparts unique electronic and steric properties, making it distinct from other naphthalene derivatives

Properties

IUPAC Name

N-[4-(dimethylamino)naphthalen-1-yl]-3,4-dimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3/c1-23(2)18-11-10-17(15-7-5-6-8-16(15)18)22-21(24)14-9-12-19(25-3)20(13-14)26-4/h5-13H,1-4H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSGBFRHIYPMQQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C2=CC=CC=C21)NC(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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